molecular formula C18H19NO B1293302 3'-Azetidinomethyl-2-methylbenzophenone CAS No. 898771-19-2

3'-Azetidinomethyl-2-methylbenzophenone

Cat. No. B1293302
M. Wt: 265.3 g/mol
InChI Key: BKFSLWAWFSUGLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidinones are a class of four-membered nitrogen-containing beta-lactam rings that have been extensively studied due to their biological activities and their use as key intermediates in the synthesis of various pharmacologically active compounds. Although the specific compound "3'-Azetidinomethyl-2-methylbenzophenone" is not directly mentioned in the provided papers, the research on azetidinone derivatives offers valuable insights into the chemistry and potential applications of such compounds.

Synthesis Analysis

The synthesis of azetidinone derivatives has been a subject of interest in several studies. For instance, the synthesis of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones involved the creation of trans- and cis-isomers, which were then analyzed using X-ray diffraction to determine their solid-state structure . Another study focused on the chemoselective electrochlorination of the methyl group on the 3-methyl-3-butenoate moiety of thiazoline-azetidinone derivatives, showcasing the versatility of azetidinones in undergoing selective chemical modifications . Additionally, azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one were prepared through a reaction involving Betti’s condensation, followed by treatment with chloroacetic acid and POCl3, demonstrating the complexity of azetidinone synthesis .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. The X-ray structural investigation of azetidinone isomers provided detailed information about their crystalline structure, which is essential for understanding their reactivity and interaction with biological targets . The absolute configuration of azetidinylquinolones, another class of azetidinone derivatives, was established through X-ray analysis, highlighting the importance of stereochemistry in the biological efficacy of these compounds .

Chemical Reactions Analysis

Azetidinone derivatives exhibit a range of chemical reactivities. For example, the arylthio group of 3-methyl-4-arylthio-2-azetidinones can be oxidized to sulfoxide and sulfone derivatives, or react with hexamethylphosphoramide (HMPA) to yield acrylonitrile derivatives . These reactions demonstrate the potential of azetidinones to participate in diverse chemical transformations, which can be exploited in the synthesis of novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The solid-state structure obtained from X-ray diffraction studies provides insights into the stability and crystalline properties of these compounds . The chemoselective electrochlorination process indicates the potential for selective modification of azetidinone derivatives, which can alter their physical and chemical properties for specific applications . The cytotoxic activity of certain azetidinone derivatives also suggests that their physical and chemical properties can be fine-tuned to target cancer cells effectively .

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-6-2-3-9-17(14)18(20)16-8-4-7-15(12-16)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFSLWAWFSUGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643236
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2-methylbenzophenone

CAS RN

898771-19-2
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.